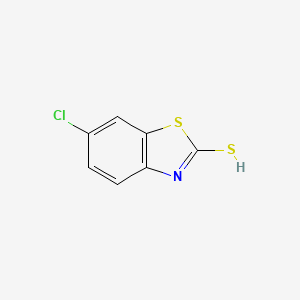

6-chloro-1,3-benzothiazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-1,3-benzothiazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the chloro and thiol groups in its structure makes it a versatile intermediate for the synthesis of various derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-chloro-1,3-benzothiazole-2-thiol can be synthesized through several methods. One common method involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid . Another method includes the treatment of 2-mercaptoaniline with acid chlorides .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of efficient and scalable protocols. One-pot synthesis methods, which combine multiple reaction steps into a single process, are commonly employed to enhance yield and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-1,3-benzothiazole-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The chloro group can be reduced to form the corresponding benzothiazole derivative.

Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of benzothiazole derivatives.

Substitution: Formation of various substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

6-Chloro-1,3-benzothiazole-2-thiol has demonstrated promising antimicrobial properties. Studies have shown that derivatives of benzothiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this thiol have been evaluated for their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy. A notable study highlighted the anticancer activity of a derivative of this compound against pancreatic cancer cell lines, demonstrating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Research has identified anti-inflammatory properties associated with this compound. In one study, derivatives were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Some compounds showed selective COX-2 inhibition, suggesting potential for developing anti-inflammatory drugs .

Synthetic Applications

Heterocyclic Compound Synthesis

this compound serves as a precursor in the synthesis of various heterocyclic compounds. Researchers have utilized this compound to create new derivatives with enhanced biological activities. For example, heterocycles synthesized from it have been characterized and evaluated for their pharmacological effects, indicating the versatility of this compound in drug design .

Material Science

In material science, benzothiazole derivatives are explored for their properties as stabilizers and antioxidants in polymers. The unique chemical structure allows these compounds to enhance the thermal stability and mechanical properties of polymeric materials .

Summary of Case Studies

Mecanismo De Acción

The mechanism of action of 6-chloro-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenases, which are involved in the inflammatory pathway . The compound’s thiol group can also form covalent bonds with proteins, affecting their function and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 6-chloro-1,3-benzothiazole-2-amine

- 2-chlorobenzothiazole

- Benzothiazole-2-thiol

Uniqueness

6-chloro-1,3-benzothiazole-2-thiol is unique due to the presence of both chloro and thiol groups, which provide it with distinct reactivity and a wide range of applications. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives with potential biological and industrial applications .

Propiedades

IUPAC Name |

6-chloro-1,3-benzothiazole-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHLOHAQAADLRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.